molecular formula C11H13NO B087377 2-(3-Pyridylmethyl)cyclopentanone CAS No. 13640-52-3

2-(3-Pyridylmethyl)cyclopentanone

Cat. No.: B087377
CAS No.: 13640-52-3
M. Wt: 175.23 g/mol
InChI Key: LCTZYWVQPZZJMG-UHFFFAOYSA-N
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Description

2-(3-Pyridylmethyl)cyclopentanone is a cyclopentanone derivative substituted with a 3-pyridylmethyl group at the 2-position.

Properties

CAS No.

13640-52-3

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(pyridin-3-ylmethyl)cyclopentan-1-one

InChI

InChI=1S/C11H13NO/c13-11-5-1-4-10(11)7-9-3-2-6-12-8-9/h2-3,6,8,10H,1,4-5,7H2

InChI Key

LCTZYWVQPZZJMG-UHFFFAOYSA-N

SMILES

C1CC(C(=O)C1)CC2=CN=CC=C2

Canonical SMILES

C1CC(C(=O)C1)CC2=CN=CC=C2

Synonyms

2-(3-Pyridylmethyl)cyclopentanone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-inflammatory and Anticancer Activity: Benzylidene Cyclopentanones

Benzylidene-substituted cyclopentanones (e.g., I4, I12, and II3) act as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LO), with II3 showing 95.8% inhibition of carrageenan-induced edema at 50 mg/kg, comparable to ibuprofen .

Table 2: Anti-inflammatory and Anticancer Profiles
Compound COX/5-LO Inhibition (%) Anticancer Activity (IC₅₀, L1210 cells)
II3 95.8 (edema inhibition) 2.93 μM
I12 87.6 18.06 μM
2-(3-Pyridylmethyl)cyclopentanone Theoretical potential No data available

Physicochemical and Industrial Properties

  • Nectaryl (2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]cyclopentanone): Used in fragrances for its fruity, peach-like odor. The bulky cyclohexenyl propyl group enhances volatility and aroma stability .
  • 2-(3-Methyl-2-butenyl)cyclopentanone: A prenyl-substituted derivative with a green, fatty odor. Its lower molecular weight (152.24 g/mol) compared to Nectaryl contributes to higher volatility .
  • This compound: The pyridine ring likely reduces volatility and increases polarity, making it more suitable for pharmaceutical applications than fragrances.
Table 3: Physicochemical Comparison
Property This compound Nectaryl 2-(3-Methyl-2-butenyl)cyclopentanone
Molecular Weight ~189.23 g/mol* 234.34 g/mol 152.24 g/mol
Odor Not reported Fruity, peach Fatty, green
Solubility Higher in polar solvents Lipophilic Moderately lipophilic

*Calculated based on structure.

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